Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate
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Overview
Description
Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate is a chemical compound that features a unique combination of boron and phosphorus atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate typically involves the reaction of diethyl phosphonate with a boronic ester. One common method includes the use of pinacol boronic ester as a starting material. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the sensitive boron-containing intermediates. The reaction conditions often involve the use of anhydrous solvents and a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The phosphonate group can be reduced to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron or phosphorus atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Phosphine derivatives.
Substitution: Various substituted boron or phosphorus compounds depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-phosphorus bonds.
Biology: The compound is explored for its potential as a bioactive molecule in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for boron-containing drugs.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate involves its ability to form stable complexes with various molecular targets. The boron atom can interact with hydroxyl or amino groups, while the phosphonate group can engage in coordination with metal ions. These interactions facilitate the compound’s role in catalysis, molecular recognition, and bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate
- Dimethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate
- Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phosphonate
Uniqueness
Diethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phosphonate is unique due to its specific combination of boron and phosphorus atoms, which imparts distinct reactivity and stability
Properties
Molecular Formula |
C12H26BO5P |
---|---|
Molecular Weight |
292.12 g/mol |
IUPAC Name |
2-(2-diethoxyphosphorylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H26BO5P/c1-7-15-19(14,16-8-2)10-9-13-17-11(3,4)12(5,6)18-13/h7-10H2,1-6H3 |
InChI Key |
NFDMBPDMYYILOX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCP(=O)(OCC)OCC |
Origin of Product |
United States |
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